molecular formula C19H18ClN3O3 B5836654 2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B5836654
M. Wt: 371.8 g/mol
InChI Key: NIGCSGNUHUSANG-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One of the major areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Other future directions include the development of novel derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-chlorophenol, ethylamine, and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline solid with a high yield.

Scientific Research Applications

2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its application as an anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, anti-microbial agent, and anti-oxidant agent.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-23(18(24)13-25-16-11-7-6-10-15(16)20)12-17-21-19(22-26-17)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGCSGNUHUSANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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